molecular formula C9H10O3 B147192 Methyl 2-methoxybenzoate CAS No. 606-45-1

Methyl 2-methoxybenzoate

Cat. No. B147192
CAS RN: 606-45-1
M. Wt: 166.17 g/mol
InChI Key: PFYHAAAQPNMZHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 2-methoxybenzoate involves various chemical routes and starting materials. For instance, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles, which share a similar methoxybenzoate structure, was achieved by modifying the 2-aminoindole nucleus with different moieties and alkylating the indole nitrogen with small alkyl groups . Another synthesis route described the total synthesis of 12-methoxydihydrochelerythrine, starting from 7-methoxy-2-methylbenzo[b]furan, and involved multiple steps including aromatisation, oxidative cleavage, and reductive cyclisation .

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 2-methoxybenzoate has been determined using various analytical techniques. Single-crystal X-ray diffraction was used to determine the structure of methyl 4-hydroxybenzoate and other related compounds, revealing extensive intermolecular hydrogen bonding and crystal packing . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), have been employed to predict the molecular geometry and vibrational frequencies, which were compared with experimental data .

Chemical Reactions Analysis

The chemical reactivity of methoxybenzoate derivatives can be inferred from studies on similar compounds. For example, the synthesis of tetrahydrofurans from α or γ-allyl-β-hydroxy esters was promoted by metachloroperoxybenzoic acid, indicating the potential for electrophilic cyclisation reactions . Schiff base compounds related to methoxybenzoates have been synthesized by condensation reactions, demonstrating the ability of these compounds to form stable configurations about double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2- and 4-methoxybenzoates were studied both experimentally and computationally. Combustion calorimetry and thermogravimetry were used to obtain combustion and vaporization enthalpies, which allowed for the determination of standard molar enthalpies of formation in the gas phase . Computational methods, such as the Gaussian G4 composite method, were used to compute gas-phase enthalpies of formation and analyze electronic density and noncovalent interactions .

Scientific Research Applications

Thermochemical Properties

  • Methyl 2-methoxybenzoate has been studied for its structural and thermochemical properties. These studies, both experimental and computational, include combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase (Flores et al., 2019).

Photochemical Reactions

  • The compound has been involved in studies regarding the generation and quenching of singlet molecular oxygen, a process important in photostabilization and in understanding reactions under various environmental conditions (Soltermann et al., 1995).

Synthesis Applications

  • Methyl 2-methoxybenzoate is a key component in the synthesis of various chemicals, demonstrating its significance in synthetic organic chemistry. Examples include its use in the synthesis of methyl 4-bromo-2-methoxybenzoate and as an intermediate in synthesizing other compounds (Chen Bing-he, 2008).

Conformation and Steric Effects

  • The conformation and steric effects of methyl 2-methoxybenzoate have been analyzed through spectroscopic methods. This includes studies on intramolecular hydrogen bonding and its impact on the compound's properties (Exner et al., 1999).

Antimicrobial and Molluscicidal Activity

  • Some derivatives of methyl 2-methoxybenzoate have been isolated from natural sources and studied for their antimicrobial and molluscicidal activities. This indicates potential applications in biologically active compounds (Orjala et al., 1993).

Chemical Reaction Studies

  • It's also involved in studies of chemical reactions, such as those involving electron transfer with sulfur-centered nucleophiles. These studies contribute to understanding its reactivity and potential applications in less environmentally toxic herbicides (Uranga et al., 2012).

Metabolic Pathways

  • Research has been conducted on the metabolism of methyl 2-methoxybenzoate by anaerobic bacteria, which is crucial for understanding its environmental fate and its role in biodegradation processes (Deweerd et al., 1988).

Safety And Hazards

Methyl 2-methoxybenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-methoxybenzoate
Source PubChem
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InChI

InChI=1S/C9H10O3/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYHAAAQPNMZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047087
Record name Methyl 2-methoxybenzoate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless or pale yellow liquid with a warm, herbaceous, floral, spicy odour
Record name Methyl o-methoxybenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

254.00 to 255.00 °C. @ 760.00 mm Hg
Record name Methyl 2-methoxybenzoate
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Solubility

very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Methyl o-methoxybenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.144-1.160
Record name Methyl o-methoxybenzoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Methyl 2-methoxybenzoate

CAS RN

606-45-1
Record name Methyl 2-methoxybenzoate
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Record name Dimethyl salicylate
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Record name Methyl 2-methoxybenzoate
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Record name Benzoic acid, 2-methoxy-, methyl ester
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Record name Methyl 2-methoxybenzoate
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Record name Methyl o-anisate
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Record name DIMETHYL SALICYLATE
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Record name Methyl 2-methoxybenzoate
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URL http://www.hmdb.ca/metabolites/HMDB0032605
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48.00 to 49.00 °C. @ 760.00 mm Hg
Record name Methyl 2-methoxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032605
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a stirred solution of salicylic acid (50 g, 143 mmol) in acetone (300 mL) was added anhydrous powdered potassium carbonate (80 g, 580 mmol). Dimethyl sulfate (44.25 g, 290 mmol) was added in portions for about 10 min at room temperature. After the addition was complete, the solution was heated to reflux temperature on a water bath and maintained for 3 h. The solution was cooled to room temperature and then concentrated under reduced pressure. Distilled water (200 mL) was added to the reaction mixture, which was then extracted with ethyl acetate (200 mL). The organic layer was washed with distilled water (2×200 mL), dried over anhydrous sodium sulfate, and concentrated to yield the title Methyl 2-methoxy-benzoate (45 g, 80%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44.25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
429
Citations
Y Kawase - Bulletin of the Chemical Society of Japan, 1958 - journal.csj.jp
In the synthesis of isoflavones, 2-hydroxyphenyl benzyl ketones (2-hydroxydeoxybenzoins) have often been used for the starting materials. The preparation of these ketones is usually …
Number of citations: 9 www.journal.csj.jp
PS Robbins, RL Crocker, S Nojima, BD Morris… - …, 2003 - Springer
… , and 1,000 µg, and methyl 2-methoxybenzoate at 1,000 and … 1.0 g of neat methyl 2-methoxybenzoate into an evaporative … with various rates of methyl 2-methoxybenzoate and methyl 2-…
Number of citations: 39 link.springer.com
AG Schultz, RE Harrington… - The Journal of Organic …, 1992 - ACS Publications
The alkylation of enolates generated by alkali metal in ammonia reduction of aromatic carboxylic acid derivatives is well-known, 1 but the oxidation of these enolates to give 6-hydroxy-l, …
Number of citations: 13 pubs.acs.org
H Flores, JM Ledo, EA Camarillo… - Journal of Chemical & …, 2019 - ACS Publications
In this work, we determine, both experimentally and computationally, structural and thermochemical properties of the methyl 2- and 4-methoxybenzoates. Combustion and vaporization …
Number of citations: 8 pubs.acs.org
J Strickland, NR Larson, M Feldlaufer, A Zhang - Insects, 2022 - mdpi.com
… It was found that many benzoate compounds exhibit repellency against bed bugs, with naturally occurring volatile aroma compounds methyl 2-methoxybenzoate (M2MOB) and methyl 3-…
Number of citations: 1 www.mdpi.com
CG Park, E Shin, J Kim - Journal of Asia-Pacific Entomology, 2016 - Elsevier
… Methyl 3-hydoxybenzoate, methyl 4-hydroxybenzoate, methyl 2-methoxybenzoate, and methyl 2-acetoxybenozate did not show fumigant activity. The 24-h LC 50 values were 3.48, 5.36…
Number of citations: 55 www.sciencedirect.com
J Chen, T Rashid, G Feng, Y Feng… - Journal of economic …, 2019 - academic.oup.com
Although insecticidal properties of certain benzoates have been investigated for pest insects and mites, toxicity of benzoates to the red imported fire ants, Solenopsis invicta Buren, has …
Number of citations: 23 academic.oup.com
A Macario, JC Lopez, S Blanco - … Symposium on Molecular …, 2021 - ui.adsabs.harvard.edu
… The conformational behavior of methyl 2-methoxybenzoate has been explored using … The spectra of the complexes of methyl 2-methoxybenzoate with water and formic acid have also …
Number of citations: 3 ui.adsabs.harvard.edu
F Wu, J Zhang, Q Wei, P Liu, J Xie, H Jiang… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… In summary, we have established an efficient CuI/methyl 2-methoxybenzoate catalytic system for the intramolecular O-arylation in the synthesis of benzoxazoles from N-(2-iodo or bromo…
Number of citations: 38 pubs.rsc.org
AG Schultz, W Geiss, RK Kullnig - The Journal of Organic …, 1989 - ACS Publications
… The diastereoselectivity of reductive alkylation of methyl 2-methoxybenzoate with d(-4-iodo-… Birch reduction of methyl 2-methoxybenzoate in the usual manner,1 followed by alkylation of …
Number of citations: 10 pubs.acs.org

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